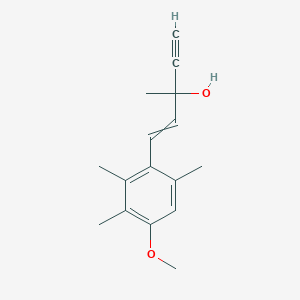![molecular formula C20H20Br2N4O6 B14630114 Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) CAS No. 55619-18-6](/img/structure/B14630114.png)
Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is an industrial chemical known for its use as a colorant dye . It is an organic substance that is not naturally produced in the environment . This compound has been identified as a high priority for ecological risk assessment due to its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms .
Méthodes De Préparation
The synthetic routes and reaction conditions for producing Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) are not explicitly detailed in the available literature. it is known that the compound is not naturally produced and is likely synthesized through industrial processes .
Analyse Des Réactions Chimiques
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is expected to undergo various chemical reactions typical of azo dyes. These reactions may include:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) has several scientific research applications, including:
Chemistry: Used as a colorant dye in various chemical processes and products.
Biology: Potential use in biological staining and labeling due to its colorant properties.
Industry: Primarily used in the textile industry as a dye for coloring fabrics.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is not well-documented. as a colorant dye, its primary function is to impart color to materials. The molecular targets and pathways involved in its action are not explicitly detailed in the available literature.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is similar to other azo dyes in terms of its chemical structure and properties. Similar compounds include:
Disperse azo dyes: Used in the textile industry for dyeing synthetic fibers.
Other azo dyes: Used in various applications, including food coloring, biological staining, and industrial processes.
The uniqueness of Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) lies in its specific chemical structure, which includes the 2,6-dibromo-4-nitrophenyl group, making it distinct from other azo dyes.
Propriétés
Numéro CAS |
55619-18-6 |
|---|---|
Formule moléculaire |
C20H20Br2N4O6 |
Poids moléculaire |
572.2 g/mol |
Nom IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H20Br2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
AKGBLCAZNYPAGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
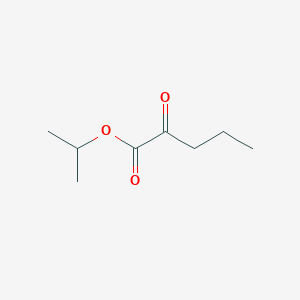

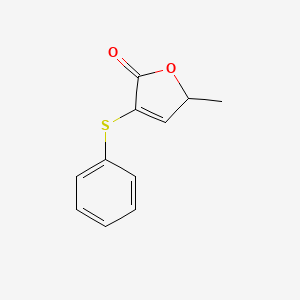

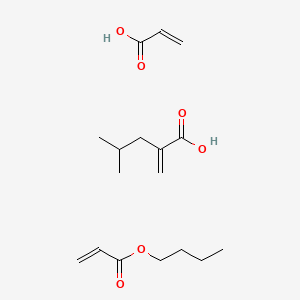
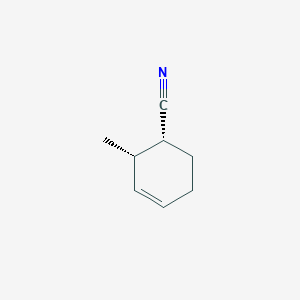
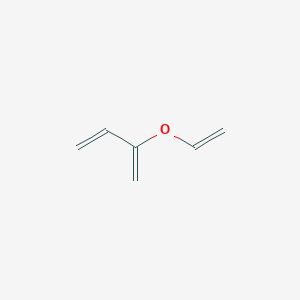
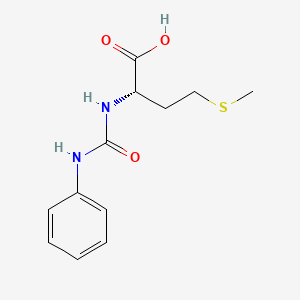
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)

